molecular formula C19H18N4O3 B11684111 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11684111
M. Wt: 350.4 g/mol
InChI Key: KFRCCNMIRGPCPE-RGVLZGJSSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable solvent like methanol or ethanol . The reaction is usually carried out at room temperature with continuous stirring for several hours until the desired product precipitates out .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production might also involve the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding quinone derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Alkylated or acylated derivatives depending on the substituent used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, its hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-12-16(13-7-4-3-5-8-13)21-22-17(12)19(25)23-20-11-14-9-6-10-15(26-2)18(14)24/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

KFRCCNMIRGPCPE-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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